molecular formula C12H12N2O6 B8387489 3,3-Di(methoxycarbonyl)-6-nitroindoline

3,3-Di(methoxycarbonyl)-6-nitroindoline

Cat. No.: B8387489
M. Wt: 280.23 g/mol
InChI Key: NXEXWYGEFBQRRC-UHFFFAOYSA-N
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Description

3,3-Di(methoxycarbonyl)-6-nitroindoline is a chemically sophisticated indoline derivative designed for advanced research applications. This compound features a core indoline structure—a hydrogenated version of indole—that is central to numerous biologically active molecules and natural products. The strategic substitution at the 3-position with two methoxycarbonyl groups and a nitro group at the 6-position makes this reagent a valuable, multi-functionalized intermediate for drug discovery, medicinal chemistry, and the synthesis of complex polycyclic frameworks. Indoline and fused indoline scaffolds, such as this one, are recognized as privileged structures in medicinal chemistry, forming the core of various pharmaceuticals and naturally occurring compounds . These structures are prized for their relatively rigid conformations, which can lead to substantial selectivity in interactions with biological targets like enzymes or receptors . The specific pattern of substitutions on this indoline derivative is engineered to facilitate its use in constructing complex molecular architectures, potentially through cycloaddition reactions or as a precursor for further functionalization. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the ring system, making it a potential candidate for participation in inverse electron-demand cycloadditions, which are powerful methods for building polycyclic systems dearomatizing simple aromatic starting materials . The ester groups offer handles for hydrolysis, amidation, or other transformations, granting researchers significant flexibility in molecular design. This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and implement appropriate safety protocols before handling.

Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

dimethyl 6-nitro-1,2-dihydroindole-3,3-dicarboxylate

InChI

InChI=1S/C12H12N2O6/c1-19-10(15)12(11(16)20-2)6-13-9-5-7(14(17)18)3-4-8(9)12/h3-5,13H,6H2,1-2H3

InChI Key

NXEXWYGEFBQRRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications References
3,3-Dimethyl-6-nitroindoline C₁₀H₁₂N₂O₂ -CH₃ (3,3), -NO₂ (6) 192.21 Simpler analog; methyl groups enhance lipophilicity. Used in synthetic intermediates.
6-Nitroindoline C₈H₈N₂O₂ -NO₂ (6) 180.16 Base structure; lacks 3-position substituents. Lower molecular weight impacts solubility.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline] C₁₉H₁₈N₂O₃ Spirochromene-indoline hybrid 322.36 Photochromic properties; extended MC form lifetime. Used in optical switches.
Methyl 6-chlorooxoindoline-3-carboxylate C₁₀H₈ClNO₃ -Cl (6), -COOCH₃ (3) 225.63 Chlorine substitution enhances electrophilicity. Research applications in medicinal chemistry.

Substituent Effects on Properties

  • Electron-withdrawing vs. Nitro (-NO₂) groups at position 6 increase electrophilicity, facilitating reactions such as nucleophilic aromatic substitution.
  • Photochromic and fluorescent properties :

    • Spiropyrans like 1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline] exhibit reversible photoisomerization between closed (spiropyran) and open (merocyanine) forms. The methoxycarbonyl groups in 3,3-Di(methoxycarbonyl)-6-nitroindoline may similarly enhance photostability or fluorescence .

Stability and Reactivity Considerations

  • Thermal stability : Nitro groups can render compounds prone to decomposition under high temperatures or acidic conditions. Methoxycarbonyl substituents may mitigate this by delocalizing electron density.
  • Solubility: The polar methoxycarbonyl groups likely improve solubility in polar aprotic solvents (e.g., acetonitrile) compared to nonpolar methyl-substituted analogs .

Preparation Methods

Direct Nitration of Indoline Precursors

Nitration is a critical step for introducing the nitro group at the 6-position of the indoline scaffold. In analogous indazole systems, nitration is achieved using mixed acid systems (e.g., HNO₃/H₂SO₄) at elevated temperatures. For example, the synthesis of 3-methyl-6-nitro-1H-indazole involves nitration under conditions yielding 65–70% efficiency. Adapting this to indoline would require careful modulation of reaction parameters to avoid over-nitration or ring oxidation.

Key Considerations:

  • Regioselectivity: The electron-donating effects of methoxycarbonyl groups at the 3-position may direct nitration to the 6-position via meta-directing effects.

  • Acid Stability: Prolonged exposure to strong acids risks hydrolysis of the methoxycarbonyl groups, necessitating shorter reaction times or milder conditions.

The introduction of methoxycarbonyl groups at the 3-position can be achieved through esterification of a dihydroxyindoline precursor. A two-step protocol involving:

  • Acylation: Reaction with diethyl oxalate in the presence of a base (e.g., K₂CO₃) to form a diester intermediate.

  • Methanolysis: Transesterification with methanol under acidic conditions to yield the methoxycarbonyl groups.

Example Protocol:

  • Reagents: Diethyl oxalate (2.2 equiv), K₂CO₃ (3.0 equiv), methanol, H₂SO₄ (cat.).

  • Conditions: 80°C, 12 h (acylation); room temperature, 4 h (methanolysis).

  • Yield: ~60–70% (theoretical, based on analogous indazole esterifications).

Cyclization and Ring Formation

Leimgruber-Batcho Indoline Synthesis

The Leimgruber-Batcho method, traditionally used for indole synthesis, can be adapted for indoline formation by employing a reductive cyclization step. Starting from 2-nitrophenylacetonitrile derivatives, catalytic hydrogenation (Pd/C, H₂) facilitates both nitro reduction and cyclization to form the indoline core.

Modified Protocol for 3,3-Di(methoxycarbonyl)-6-nitroindoline:

  • Nitro Retention: Partial hydrogenation conditions (e.g., lower H₂ pressure) to preserve the 6-nitro group.

  • Ester Stability: Use of protic solvents (e.g., ethanol) to prevent ester hydrolysis during reduction.

Catalytic Hydrogenation and Functional Group Compatibility

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation is pivotal for reducing intermediates without affecting nitro or ester groups. In the synthesis of 6-amino-3-methylindazole, Pd/C-mediated hydrogenation achieves 75% yield under ambient conditions. For 3,3-di(methoxycarbonyl)-6-nitroindoline, similar conditions may reduce unwanted side products while retaining the nitro moiety.

Optimized Parameters:

  • Catalyst: 10% Pd/C (0.1 equiv).

  • Solvent: Ethyl acetate or ethanol.

  • Pressure: 1 atm H₂, 24 h.

Challenges in Functional Group Orthogonality

Competing Reactivity of Nitro and Ester Groups

The nitro group’s strong electron-withdrawing nature may destabilize the indoline ring during esterification or cyclization. Mitigation strategies include:

  • Sequential Synthesis: Introducing nitro groups after esterification to minimize electronic interference.

  • Protecting Groups: Temporary protection of esters as tert-butyl derivatives during nitration.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes to 3,3-di(methoxycarbonyl)-6-nitroindoline, extrapolated from analogous indazole syntheses:

StepReaction TypeReagents/ConditionsYield (%)Key Challenges
1NitrationHNO₃/H₂SO₄, 0°C, 2 h65Regioselectivity control
2EsterificationDiethyl oxalate, K₂CO₃, 80°C, 12 h70Diastereomer formation
3Cyclization

Q & A

Q. What role does the nitro group play in modulating the compound's redox behavior, and how can this be quantified?

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile with a Ag/AgCl reference electrode. Measure reduction potentials to assess nitro group stability.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generated during nitro reduction .

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